Rocuronium

説明

This compound (rapid onset-curonium) is a desacetoxy analogue of vecuronium with a more rapid onset of action. It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. Introduced in 1994, this compound has rapid onset, and intermediate duration of action. It is commonly marketed under the trade names Zemuron and Esmeron. The drug is associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma. However, there was a similar incidence of allergic reactions associated with other non-depolarizing neuromuscular blocking agents. [Sugammadex] is a γ-cyclodextrin derivative that has been introduced as a novel agent to reverse the action of this compound.

This compound is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of this compound is by means of Neuromuscular Nondepolarizing Blockade.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 11 investigational indications.

An androstanol non-depolarizing neuromuscular blocking agent. It has a mono-quaternary structure and is a weaker nicotinic antagonist than PANCURONIUM.

See also: this compound Bromide (active moiety of).

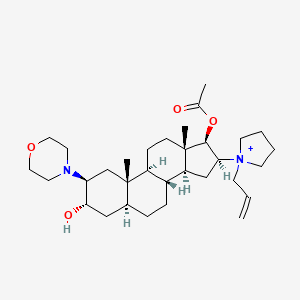

Structure

3D Structure

特性

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDKMPIGHSVRX-OOJCLDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N2O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048339 | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Complete, 2.84e-05 g/L | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

143558-00-3, 119302-91-9 | |

| Record name | Rocuronium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143558-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Rocuronium: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of rocuronium, a widely used neuromuscular blocking agent. The information presented herein is intended to support research and development activities by providing detailed data on its structure, physicochemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Nomenclature

This compound is a monoquaternary aminosteroid non-depolarizing neuromuscular blocker.[1] It is structurally a desacetoxy analogue of vecuronium.[2] The core of the molecule is a 5α-androstane steroid nucleus.[3] Key functional groups include a 3α-hydroxy group, a 17β-acetoxy group, a 2β-morpholino group, and a 16β-N-allyllyrrolidinium substituent.[3][4] The bromide salt form is the active pharmaceutical ingredient.[5]

Table 1: Chemical Identifiers for this compound Bromide

| Identifier | Value |

| IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate bromide[4] |

| Chemical Formula | C₃₂H₅₃BrN₂O₄[1][4] |

| CAS Number | 119302-91-9[1][6] |

| Synonyms | ORG 9426, Esmeron, Zemuron[1][4] |

Physicochemical and Pharmacokinetic Properties

This compound bromide is supplied as a sterile, nonpyrogenic, isotonic solution that is clear and colorless to yellow/orange, with a pH of 4.[7] Its properties are critical to its rapid onset and intermediate duration of action.

Table 2: Physicochemical Properties of this compound Bromide

| Property | Value | Source |

| Molecular Weight | 609.690 g/mol | [1][4] |

| Physical Form | Solid | [3][6] |

| Solubility | Soluble in Water and Chloroform | [6] |

| Partition Coefficient (n-octanol/water) | 0.5 at 20°C | [7] |

| logP (Predicted) | -0.33 to 2.01 | [8] |

| pKa (Strongest Basic, Predicted) | 7.96 | [8] |

Table 3: Pharmacokinetic Properties of this compound Bromide

| Parameter | Value (in normal adults) | Source |

| Protein Binding | ~30% | [1][2] |

| Volume of Distribution (steady state) | 203 mL/kg | [9] |

| Plasma Clearance | 3.7 mL/kg/min | [9] |

| Elimination Half-life | 66-80 minutes | [1][9] |

| Metabolism | Some de-acetylation to 17-desacetyl-rocuronium (less active metabolite) | [2][10] |

| Excretion | Primarily unchanged in bile and urine (approx. 47% in urine and 43% in feces after 9 days) | [1][9] |

Pharmacological Properties

Mechanism of Action

This compound is a non-depolarizing neuromuscular blocker that acts as a competitive antagonist to nicotinic acetylcholine receptors (nAChRs) at the motor end-plate of the neuromuscular junction.[1][5][11] By binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting the depolarization of the postjunctional membrane.[2][11] This action blocks the influx of sodium and potassium ions, which prevents the generation of a muscle action potential and subsequent muscle contraction.[2] This blockade results in skeletal muscle relaxation and paralysis.[5] The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[2][3]

Pharmacodynamics

This compound is characterized by a rapid onset and an intermediate duration of action.[1][2] An intubation dose of 0.6 mg/kg typically provides excellent to good intubating conditions within 60 seconds, with maximum blockade achieved in under 3 minutes.[7][10] The clinical duration of action at this dose is approximately 31 minutes under opioid/nitrous oxide/oxygen anesthesia.[7] Higher doses (1.0 to 1.2 mg/kg) can achieve intubating conditions similar to succinylcholine, with an onset of about 1 minute.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

Experimental Protocols

Multiple synthetic routes for this compound bromide have been reported. A common strategy involves the modification of a steroid starting material, such as 5α-androstan-2-en-17-one.[12] The following protocol is a generalized representation based on published methods.[12][13][14]

Protocol: Multi-step Synthesis

-

Epoxidation: The starting material, 5α-androstan-2-en-17-one, is epoxidized using an agent like peroxyformic acid (generated in situ from formic acid and hydrogen peroxide) to yield 2α,3α-epoxy-5α-androstan-17-one.[12]

-

Ring-Opening with Morpholine: The epoxide ring is opened regioselectively by reacting with morpholine, often catalyzed by an acid like p-toluenesulfonic acid (TsOH) or a Lewis acid like zinc chloride, to introduce the morpholinyl group at the 2β position and a hydroxyl group at the 3α position.[12]

-

Introduction of the Pyrrolidinyl Group: The 17-keto group is converted to a 16β-pyrrolidinyl group. This can be a multi-step process, for instance, by forming an enamine and subsequent reduction.[12]

-

Reduction of 17-Carbonyl: The 17-carbonyl group is reduced to a 17β-hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).[12]

-

Acetylation: The 17β-hydroxyl group is acetylated to form the 17β-acetate ester using an acetylating agent like acetyl chloride.[13]

-

Quaternization: The final step is the quaternization of the pyrrolidine nitrogen with allyl bromide to form the N-allylpyrrolidinium bromide, yielding the final this compound bromide product.[13][14] The reaction is typically performed in a polar aprotic solvent like dichloromethane.[14]

-

Purification: The crude product is purified, often by precipitation or recrystallization from a solvent/anti-solvent system (e.g., dichloromethane/diethyl ether), followed by drying under vacuum.[12][14]

The determination of this compound in biological matrices like blood, plasma, and tissues is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Protocol: LC-MS/MS Quantification in Human Blood [15][17]

-

Sample Preparation (Protein Precipitation):

-

To a 0.5 mL aliquot of human whole blood, add an internal standard (e.g., vecuronium).

-

Add 0.25 mL of chloroform and 0.25 mL of 10% trichloroacetic acid.

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Extraction and Purification:

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.

-

Reconstitute the residue in 0.25 mL of methanol.

-

Vortex for 3 minutes and centrifuge again (10,000 x g for 5 minutes).

-

Transfer the supernatant to an autosampler vial.

-

-

Chromatographic Separation (HPLC):

-

Inject a 10 µL aliquot into the HPLC system.

-

Column: Phenyl-hexyl column (e.g., 150 x 2.0 mm i.d., 3 µm).[15][17]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[15][17]

-

Flow Rate: As appropriate for the column dimensions (e.g., 250 µL/min).[16]

-

-

Detection and Quantification (Tandem Mass Spectrometry):

-

The HPLC eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification is performed using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

Experimental Workflow Diagram

The following diagram outlines the workflow for the analysis of this compound in a biological sample.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Bromide | C32H53BrN2O4 | CID 441351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 12. A new and efficient method for the synthesis of this compound bromide [ccspublishing.org.cn]

- 13. CN111057122B - Preparation method of this compound bromide - Google Patents [patents.google.com]

- 14. US7569687B2 - Processes for the synthesis of this compound bromide - Google Patents [patents.google.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of this compound in human whole blood and tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Rocuronium's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Rocuronium, a non-depolarizing neuromuscular blocking agent. It details the experimental protocols, quantitative data, and underlying signaling pathways essential for understanding its mechanism of action at the molecular and cellular levels.

Introduction

This compound bromide is a monoquaternary aminosteroid that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Its rapid onset and intermediate duration of action make it a widely used muscle relaxant in clinical practice. A thorough in-vitro characterization is crucial for understanding its pharmacological profile, including its binding affinity, potency, and functional effects on neuromuscular transmission. This guide outlines the key in-vitro assays and methodologies employed in the preclinical evaluation of this compound and similar neuromuscular blocking agents.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to the α-subunits of the nAChRs on the postsynaptic membrane of the motor endplate.[3] This prevents the conformational change in the receptor necessary for ion channel opening, thereby blocking the influx of sodium ions and subsequent depolarization of the muscle fiber. The absence of an end-plate potential prevents the generation of a muscle action potential, leading to muscle relaxation.

The signaling cascade at the neuromuscular junction, which is inhibited by this compound, is a well-orchestrated process involving several key proteins. The arrival of an action potential at the motor neuron terminal triggers the influx of Ca2+, leading to the release of ACh into the synaptic cleft. ACh then binds to nAChRs, which are clustered and stabilized at the postsynaptic membrane by the Agrin-Lrp4-MuSK signaling pathway.

Quantitative Data

The in-vitro effects of this compound can be quantified through various assays to determine its binding affinity, potency, and efficacy.

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Cell/Tissue Type | Reference |

| Adult Muscle (α1)₂β1δε | This compound | - | - | BOSC 23 cells | [2] |

| Neuronal α4β2 | [³H]Epibatidine | - | - | Rat brain homogenates | [4] |

| Neuronal α7 | [³H]Epibatidine | - | - | Rat brain homogenates | [4] |

A study on mouse adult muscle nAChR found that this compound binds to the two non-identical binding sites (α-ε and α-δ interfaces) with similar affinity, with a binding constant ratio (Lαε/Lαδ) of 1.5.[2][5]

Table 2: Functional Potency of this compound in In-Vitro Assays

| Assay Type | Parameter | Value | Cell/Tissue Type | Conditions | Reference |

| Whole-cell patch clamp | IC₅₀ | ~20 nM | BOSC 23 cells (mouse adult muscle nAChR) | ACh (300 µM) | [2] |

| Two-electrode voltage clamp | IC₅₀ | ~40 nM | Xenopus oocytes (human adult ε-nAChR) | ACh (10 µM) | [6] |

| Isolated Phrenic Nerve-Diaphragm | EC₅₀ | - | Rat | - | [7] |

| Electrophysiology | IC₅₀ (for Naᵥ1.7) | - | TE671 cells | - | [8][9] |

Note: The TE671 cell line, originally thought to be a neuroblastoma, has been identified as a rhabdomyosarcoma cell line expressing muscle-type nAChRs.[10][11]

Experimental Protocols

Detailed methodologies are critical for the accurate in-vitro characterization of this compound.

Radioligand Binding Assay

This assay determines the affinity of this compound for the nAChR by measuring the displacement of a radiolabeled ligand.

Protocol: [³H]-Epibatidine Binding Assay

-

Tissue/Cell Preparation:

-

Homogenize rat brain tissue or cultured cells (e.g., TE671) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

-

Binding Reaction:

-

In a reaction tube, add the membrane preparation, a fixed concentration of [³H]-epibatidine (a high-affinity nAChR agonist), and varying concentrations of this compound.

-

For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., nicotine) to a separate set of tubes.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a specific duration to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-epibatidine binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Studies

Electrophysiological techniques directly measure the effect of this compound on the function of nAChR ion channels.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture:

-

Culture cells expressing the nAChR of interest (e.g., HEK293 cells transfected with nAChR subunits or TE671 cells).

-

Plate the cells on coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

-

Fabricate a patch pipette from borosilicate glass and fill it with an internal solution mimicking the intracellular ionic composition.

-

-

Recording Procedure:

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply ACh to the cell to evoke an inward current through the nAChRs.

-

Co-apply or pre-apply this compound at various concentrations with ACh and record the inhibition of the ACh-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of this compound concentration.

-

Determine the IC₅₀ value from the curve fit.

-

Isolated Tissue Experiments

These experiments assess the effect of this compound on neuromuscular transmission in an integrated tissue preparation.

Protocol: Isolated Phrenic Nerve-Diaphragm Preparation

-

Tissue Dissection:

-

Humanely euthanize a rat and dissect the phrenic nerve and diaphragm muscle.

-

Mount the preparation in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

-

Stimulation and Recording:

-

Attach the diaphragm to a force transducer to measure muscle contraction.

-

Stimulate the phrenic nerve supramaximally with electrical pulses to elicit twitch contractions of the diaphragm.

-

Record the baseline twitch tension.

-

-

Drug Application:

-

Add this compound to the organ bath in a cumulative or single-concentration manner.

-

Record the resulting inhibition of the twitch response.

-

-

Data Analysis:

-

Measure the percentage of twitch inhibition at each this compound concentration.

-

Construct a concentration-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of muscle contraction).

-

Experimental Workflows and Logical Relationships

The in-vitro characterization of a neuromuscular blocking agent like this compound follows a logical progression from molecular binding to functional tissue effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potency of new muscle relaxants on recombinant muscle-type acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound and vecuronium on initial rundown of endplate potentials in the isolated phrenic nerve diaphragm preparation of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non‐canonical endogenous expression of voltage‐gated sodium channel NaV1.7 subtype by the TE671 rhabdomyosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-canonical endogenous expression of voltage-gated sodium channel NaV 1.7 subtype by the TE671 rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the human cell line TE671 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellosaurus cell line TE 671 (CVCL_1756) [cellosaurus.org]

The Precise Antagonism of Nicotinic Acetylcholine Receptors by Rocuronium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a cornerstone of modern anesthesia, valued for its rapid onset and intermediate duration of action as a non-depolarizing neuromuscular blocking agent.[1][2][3] It is an aminosteroid compound widely used to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation.[1][3] The clinical efficacy of this compound is rooted in its specific and competitive interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides an in-depth examination of the molecular interactions, quantitative pharmacology, and structural basis of this compound's effect on nAChRs, drawing upon key experimental findings to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Competitive Antagonism

The neuromuscular junction is a specialized synapse where motor neurons release the neurotransmitter acetylcholine (ACh) to trigger muscle contraction.[3] ACh binds to nAChRs concentrated on the postsynaptic membrane of the muscle fiber, causing a conformational change that opens the receptor's ion channel.[4] This allows an influx of sodium ions, depolarizing the muscle cell membrane (the motor end-plate) and generating an action potential that propagates across the muscle, leading to contraction.[2][5]

This compound exerts its effect by acting as a competitive antagonist at these nAChRs.[1][3][4] It binds to the same recognition sites as acetylcholine on the α-subunits of the receptor but does not activate it.[6] By occupying these sites, this compound physically prevents ACh from binding, thereby inhibiting the depolarization of the motor end-plate and preventing muscle contraction.[2][3][7] This mode of action classifies it as a non-depolarizing blocker, as it does not cause the initial muscle fasciculations seen with depolarizing agents like succinylcholine.[1][3] The blockade is a reversible and dynamic process, and its effects can be overcome by increasing the concentration of ACh in the synaptic cleft, typically achieved by administering acetylcholinesterase inhibitors like neostigmine.[2][3][6]

Quantitative Pharmacology of this compound-nAChR Interaction

The potency and selectivity of this compound have been quantified through various experimental models. The following tables summarize key data from the literature, providing a comparative overview of its pharmacological profile.

| Parameter | Value | Species/Model | Comments | Reference |

| ED95 | 0.3 mg/kg | Human | Effective Dose to produce 95% depression of twitch tension. | [5][8] |

| IC50 | 15 nM (approx.) | Mouse (adult nAChR) | Concentration causing 50% inhibition of ACh-evoked currents. | [9] |

| IC50 | 4.2 µmol/L | Frog (nAChR) | Non-competitive inhibition by MET, a compound with some similarities in action. It's important to note this is not this compound but provides context on related compounds. | [10] |

Table 1: Potency and Inhibitory Concentrations of this compound

The adult muscle-type nAChR is a heteropentameric protein composed of two α1, one β1, one δ, and one ε subunit, which presents two non-identical ligand-binding sites at the α-δ and α-ε subunit interfaces.[9] Studies have investigated the selectivity of this compound for these two sites.

| Antagonist | Lαε/Lαδ Ratio | Selectivity Preference | Experimental Model | Reference |

| This compound | 1.5 (range 0.3-2.9) | Low selectivity | Mouse adult muscle nAChR | [11] |

| Cisatracurium | 0.22 (range 0.14-0.34) | α-ε interface | Mouse adult muscle nAChR | [11] |

| Pancuronium | 20 (range 9-29) | α-δ interface | Mouse adult muscle nAChR | [11] |

| Vecuronium | 21 (range 4-36) | α-δ interface | Mouse adult muscle nAChR | [11] |

Table 2: Binding Site Selectivity of this compound and Other Antagonists (Lαε and Lαδ represent the dissociation constants for the α-ε and α-δ subunit interfaces, respectively. A lower ratio indicates a preference for the α-ε site, while a higher ratio indicates a preference for the α-δ site.)

Signaling Pathways and Experimental Workflows

Understanding the impact of this compound requires visualizing its interruption of the normal neuromuscular signaling cascade and the experimental procedures used to quantify its effects.

Caption: Normal signaling pathway at the neuromuscular junction.

Caption: this compound's competitive antagonism at the nAChR.

Caption: Experimental workflow for determining IC50 via patch-clamp.

Detailed Experimental Protocols

The quantitative data and mechanistic understanding of this compound's action are derived from sophisticated experimental techniques.

Electrophysiology: Patch-Clamp and Voltage-Clamp Studies

This is a primary method for studying the direct effects of drugs on ion channels like the nAChR.[12][13][14]

-

Cell Preparation: The protocol typically begins with a cell line (e.g., HEK293 or BOSC23 cells) that does not endogenously express nAChRs.[13][14] These cells are transfected with plasmids containing the cDNA for the specific nAChR subunits of interest (e.g., adult mouse or human (α1)₂β1εδ subunits) to achieve heterologous expression of functional receptors on the cell surface.[9][13] Alternatively, primary neurons, such as those from the superior cervical ganglion (SCG), can be enzymatically dissociated and used.[12]

-

Recording Configuration: A whole-cell or outside-out patch-clamp configuration is established.[9][14][15] This technique allows for the control of the cell's membrane potential (voltage-clamp) and the recording of macroscopic currents flowing through all the nAChRs on the cell or patch.[16][17]

-

Drug Application: A rapid perfusion system is used to apply solutions to the cell. To measure inhibition, acetylcholine (the agonist) is applied to evoke an inward current.[9][12] Then, the cell is perfused with a solution containing both acetylcholine and a specific concentration of this compound. The reduction in the current amplitude reflects the inhibitory effect of this compound.[13]

-

Data Analysis: The experiment is repeated with a range of this compound concentrations to generate a dose-response curve. By fitting this curve with a suitable pharmacological model (e.g., a single binding site model), the IC50 value—the concentration of this compound that inhibits 50% of the acetylcholine-induced current—can be determined.[9] This method can also reveal whether the inhibition is voltage-dependent by measuring the effect at different holding potentials.[12]

Ex Vivo Neuromuscular Junction Preparations

To study the drug's effect in a more physiologically intact system, isolated nerve-muscle preparations are used.

-

Preparation: A common model is the isolated phrenic nerve-diaphragm preparation from a rat.[18] The tissue is mounted in an organ bath containing a physiological salt solution, and the phrenic nerve is stimulated electrically.

-

Measurement: The resulting muscle contraction (twitch tension) is measured with a force transducer. Alternatively, intracellular microelectrodes can be used to record end-plate potentials (EPPs) from the muscle fibers.[18]

-

Protocol: After establishing a stable baseline response to nerve stimulation, this compound is added to the bath in increasing concentrations. The resulting depression of twitch tension or EPP amplitude is recorded to determine parameters like the ED95 (the effective dose to cause 95% depression of twitch tension).[10]

Cryo-Electron Microscopy (Cryo-EM)

This powerful structural biology technique provides atomic-level insights into how this compound binds to the nAChR.

-

Sample Preparation: Nicotinic acetylcholine receptor protein is purified, often from a rich source like the electric organ of the Torpedo californica.[19] The purified receptors are then incubated with a high concentration of this compound.

-

Imaging: The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope. Thousands of images of individual receptor particles in different orientations are collected.

-

Structure Determination: Computational methods are used to average these images and reconstruct a high-resolution three-dimensional map of the nAChR with this compound bound.[19]

-

Analysis: This structural data reveals the precise binding pocket, the key amino acid residues involved in the interaction, and the conformational state of the receptor when bound by the antagonist.

Structural Basis of this compound Binding

Cryo-EM studies have provided a definitive view of this compound's interaction with the nAChR.[19]

-

Binding Site: this compound binds within the classical neurotransmitter binding site, the same pocket that acetylcholine occupies. This site is located at the interface between the α-subunits and their neighboring complementary subunits (δ and ε/γ).[19]

-

Receptor Conformation: Unlike agonists that trigger channel opening, this compound binding locks the receptor in a resting, non-conducting state.[19] The presence of the bulky this compound molecule props open "loop C," a critical flexible element of the binding site, and stabilizes the extracellular domain in an expanded conformation characteristic of an antagonist-bound state.[19] This conformation prevents the structural rearrangements necessary for the ion channel to open, thus blocking ion permeation and neuromuscular transmission.[19]

Conclusion

This compound's clinical utility as a neuromuscular blocking agent is a direct consequence of its well-defined molecular action. It functions as a high-affinity competitive antagonist at nicotinic acetylcholine receptors, physically occluding the binding site for acetylcholine and stabilizing the receptor in a non-functional, resting state.[1][19] Quantitative pharmacological studies have precisely defined its potency and have shown it to have relatively low selectivity between the two non-identical binding sites on the adult muscle nAChR.[11] Detailed experimental protocols, from electrophysiology on single cells to structural determination via cryo-EM, have elucidated the complete picture of this interaction, providing a solid foundation for its clinical use and for the development of future neuromuscular blocking agents.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. openanesthesia.org [openanesthesia.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuromuscular blocking agents (Chapter 32) - Fundamentals of Anaesthesia [cambridge.org]

- 7. This compound bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of presynaptic muscarinic cholinoreceptor blockade on neuromuscular transmission as assessed by the train‐of‐four and the tetanic fade response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive inhibition of the nondepolarizing muscle relaxant this compound on nicotinic acetylcholine receptor channels in the rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic effect of sevoflurane and isoflurane on inhibition of the adult-type muscle nicotinic acetylcholine receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergy between pairs of competitive antagonists at adult human muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuronal Nicotinic Acetylcholine Receptors Are Blocked by Intracellular Spermine in a Voltage-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of this compound and vecuronium on initial rundown of endplate potentials in the isolated phrenic nerve diaphragm preparation of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rocuronium Administration in Rodent Surgery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1][2] It is utilized in clinical and preclinical settings to induce skeletal muscle relaxation, thereby facilitating procedures such as tracheal intubation and mechanical ventilation during surgery.[1][3] this compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction.[1][4] Its primary application in rodent surgery is to ensure complete immobility, which is critical for delicate procedures, and to enable controlled ventilation, which is often necessary during prolonged anesthesia. The action of this compound can be reversed by agents such as sugammadex.[5]

Mechanism of Action

This compound bromide functions by competitively inhibiting the nicotinic acetylcholine receptors located on the motor end-plate of the neuromuscular junction.[4][6] Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh).[3] ACh then binds to nicotinic receptors on the muscle fiber, causing depolarization of the postsynaptic membrane and leading to muscle contraction.[3][4] this compound, by binding to these same receptors without activating them, prevents ACh from binding.[2][4] This inhibition blocks the depolarization of the muscle cell membrane, thus preventing muscle contraction and resulting in muscle relaxation.[4]

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Data Presentation

The following tables summarize key quantitative data for this compound administration in rodents, primarily based on studies in rats. Dosages and timings can vary based on the specific strain, age, and anesthetic regimen used.

Table 1: this compound Dosage and Administration in Rats

| Parameter | Dosage | Route of Administration | Notes | Reference |

| Induction/Loading Dose | 1.0 mg/kg | Intravenous (IV) | Used in a study investigating reversal with sugammadex. | [7] |

| 10 mg/kg | Intravenous (IV) | Considered a high loading dose to ensure sufficient neuromuscular blockade. | [8] | |

| Maintenance (Continuous Infusion) | 7.5 - 10 mg/kg/hour | Intravenous (IV) | To maintain a full block during mechanical ventilation. | [8] |

| 12.5 mg/kg/hour (initial) | Intravenous (IV) | Initial dosage which was subsequently reduced. | [8] | |

| Reversal Agent (Sugammadex) | 16 mg/kg or 96 mg/kg | Intravenous (IV) | Used to reverse a 1 mg/kg this compound-induced block. | [7] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Human Data for Context)

| Parameter | Value | Notes | Reference |

| Onset of Action | 1 - 2 minutes | At a dosing range of 0.6 to 1.2 mg/kg. | [3] |

| Time to Maximum Blockade | < 3 minutes | For an initial dose of 0.6 mg/kg. | [9] |

| Clinical Duration | 31 minutes (median) | For a 0.6 mg/kg dose under opioid/nitrous oxide/oxygen anesthesia. | [9] |

| 12 - 24 minutes | For maintenance doses of 0.1 - 0.2 mg/kg. | [10] | |

| Half-life | 1.4 - 2.4 hours | [3] |

Experimental Protocols

This section provides a detailed methodology for the administration of this compound in a rodent surgical setting.

Materials

-

This compound bromide solution (e.g., 10 mg/mL)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Sterile saline or other appropriate vehicle for dilution

-

Syringes and needles for administration

-

Intravenous (IV) catheter

-

Mechanical ventilator suitable for rodents

-

Heating pad to maintain body temperature

-

Surgical monitoring equipment (ECG, pulse oximeter, thermometer)[11]

-

Neuromuscular transmission monitor (optional, for precise monitoring)

-

Reversal agent (e.g., Sugammadex)

Experimental Workflow Diagram

Figure 2: Experimental workflow for this compound administration in rodent surgery.

Detailed Protocol Steps

-

Animal Preparation and Anesthesia:

-

Weigh the animal to accurately calculate the drug dosages.

-

Induce anesthesia using an appropriate protocol (e.g., inhalation with isoflurane or injectable anesthetics).

-

Confirm the depth of anesthesia using a toe-pinch reflex.[8]

-

Place the animal on a heating pad to maintain normothermia.

-

-

Catheterization and Ventilation:

-

Establish intravenous access, typically via the tail vein, for drug administration.

-

Intubate the animal and connect it to a mechanical ventilator. Set the ventilator parameters (tidal volume, respiratory rate) appropriate for the species and size of the rodent. Mechanical ventilation must be initiated immediately after this compound administration to prevent respiratory arrest. [8]

-

-

This compound Administration:

-

Bolus Injection: Administer an initial bolus of this compound intravenously. A starting dose of 1.0 mg/kg can be used.[7]

-

Continuous Infusion (for prolonged procedures): Following the initial bolus, a continuous IV infusion can be started to maintain neuromuscular blockade. An infusion rate of 7.5-10 mg/kg/hour has been used in rats.[8] The rate should be adjusted based on the depth of blockade and the specific experimental needs.

-

-

Monitoring:

-

Physiological Monitoring: Continuously monitor vital signs, including heart rate, oxygen saturation (SpO2), and body temperature, to ensure the animal's stability.[11]

-

Neuromuscular Blockade Monitoring: The depth of neuromuscular blockade can be assessed by observing the absence of a withdrawal reflex to a noxious stimulus (e.g., toe pinch). For more precise measurement, a peripheral nerve stimulator can be used to deliver a train-of-four (TOF) stimulation to a motor nerve (e.g., the sciatic nerve) and observe the corresponding muscle twitches.

-

-

Reversal of Neuromuscular Blockade:

-

At the end of the surgical procedure, discontinue the this compound infusion.

-

To expedite recovery, a reversal agent can be administered. Sugammadex is a selective binding agent for this compound.[12]

-

Administer sugammadex intravenously. A dose of 16 mg/kg has been shown to be effective in rats for reversing a 1 mg/kg dose of this compound.[7]

-

Continue mechanical ventilation until spontaneous and adequate respiratory effort returns.

-

-

Post-Procedure Recovery:

-

Once the animal demonstrates sustained spontaneous breathing, it can be weaned from the ventilator and extubated.

-

Provide post-operative care, including analgesia, fluid support, and continued thermal support, as per institutional guidelines.

-

Monitor the animal closely during the recovery period for any signs of respiratory distress or residual muscle weakness.[11]

-

Conclusion

The use of this compound in rodent surgery requires a thorough understanding of its mechanism, careful dose calculation, and diligent monitoring of the animal's physiological status. This protocol provides a framework for the safe and effective administration of this compound to achieve the necessary muscle relaxation for surgical procedures while ensuring the well-being of the animal. Adherence to a structured workflow, from preparation to recovery, is essential for reproducible and successful experimental outcomes.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. Remifentanil does not inhibit sugammadex reversal after this compound-induced neuromuscular block in the isolated hemidiaphragm of the rat: an ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 7. Reversal of this compound-induced neuromuscular block with sugammadex and resulting histopathological effects in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. drugs.com [drugs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pure.eur.nl [pure.eur.nl]

Application Notes and Protocols for Determining Rocuronium Dose-Response Curves In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy. In vitro methodologies provide a controlled environment to characterize the pharmacological profile of neuromuscular blocking agents, minimizing the biological variability inherent in in vivo studies.

These application notes provide a detailed protocol for establishing a this compound dose-response curve using an isolated mammalian nerve-muscle preparation, a foundational technique in neuromuscular pharmacology. The data and protocols described are essential for preclinical drug development, mechanistic studies, and comparative analyses of neuromuscular blocking agents.

Principle of the Assay

The in vitro dose-response assay for this compound is based on the principles of classical pharmacology. An isolated nerve-muscle preparation, most commonly the rat phrenic nerve-hemidiaphragm, is maintained in a temperature-controlled organ bath containing a physiological salt solution. The nerve is stimulated electrically at a constant frequency, and the resulting isometric contractions (twitch tension) of the muscle are recorded.

This compound is added to the bath in a cumulative manner, leading to a concentration-dependent inhibition of the muscle twitches. By plotting the logarithm of the this compound concentration against the percentage of twitch tension inhibition, a sigmoidal dose-response curve is generated. From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) can be determined to quantify the potency of this compound.

Key Signaling Pathway: Neuromuscular Junction

This compound exerts its effect at the neuromuscular junction by competitively inhibiting the binding of acetylcholine (ACh) to the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane. This prevents depolarization of the muscle fiber and subsequent contraction.

Figure 1. This compound's Mechanism of Action at the Neuromuscular Junction.

Experimental Protocol: Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation

This protocol details the steps for dissecting and mounting a rat phrenic nerve-hemidiaphragm preparation to record neuromuscular transmission and evaluate the effects of this compound.

Materials and Reagents

-

Animals: Male Sprague-Dawley rats (200-250 g)

-

Physiological Salt Solution: Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11 Glucose)

-

Gases: Carbogen (95% O₂ / 5% CO₂)

-

Drug Stock: this compound bromide stock solution (e.g., 1 mg/mL in distilled water)

-

Dissection Tools: Fine scissors, forceps, dissecting microscope

-

Experimental Setup:

-

Organ bath (20-50 mL capacity) with temperature control (37°C)

-

Force-displacement transducer

-

Nerve stimulating electrodes (platinum)

-

Electrical stimulator (square wave pulses)

-

Data acquisition system and amplifier

-

Experimental Workflow

Figure 2. Experimental Workflow for In Vitro Dose-Response Analysis.

Detailed Procedure

-

Preparation of Krebs Solution: Prepare fresh Krebs solution and continuously bubble with carbogen for at least 30 minutes before and throughout the experiment. Maintain the pH at approximately 7.4.

-

Dissection:

-

Humanely euthanize a rat according to institutional guidelines.

-

Quickly excise the diaphragm with the phrenic nerve attached. A section of the rib cage should be left attached to the diaphragm's origin to aid in mounting.

-

Immediately place the preparation in a petri dish filled with cold, carbogen-aerated Krebs solution.

-

Under a dissecting microscope, carefully free the phrenic nerve from surrounding connective tissue.

-

-

Mounting the Preparation:

-

Mount the hemidiaphragm preparation vertically in the organ bath filled with Krebs solution maintained at 37°C and bubbled with carbogen.[2]

-

Secure the rib cage portion to a fixed hook at the bottom of the bath.

-

Tie the central tendon to a force-displacement transducer using a silk thread.

-

Place the phrenic nerve over the stimulating electrodes.

-

-

Equilibration and Baseline Recording:

-

Apply an initial resting tension of approximately 1 gram to the muscle.

-

Allow the preparation to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

-

Set the stimulator to deliver supramaximal single rectangular pulses (e.g., 0.05 ms duration) at a frequency of 0.1 Hz.[2] Supramaximal stimulation ensures that all nerve fibers are activated.

-

Once the twitch responses are stable for at least 10-20 minutes, record this as the baseline (100% response).

-

-

Cumulative Dose-Response Curve Generation:

-

Add this compound to the organ bath in increasing concentrations (e.g., from 0.01 to 40 µmol/L).[2]

-

Allow the effect of each concentration to stabilize (typically 5-10 minutes) before adding the next concentration.[2]

-

Record the steady-state twitch tension at each drug concentration.

-

Continue adding this compound until a maximal or near-maximal inhibition of the twitch response is achieved.

-

-

Washout: After achieving the maximal effect, wash the preparation repeatedly with fresh Krebs solution to confirm the reversibility of the neuromuscular blockade. The twitch tension should return to the baseline level.

Data Analysis

-

Express the twitch height at each this compound concentration as a percentage of the initial baseline twitch height.

-

Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - (% Baseline Response).

-

Plot the logarithm of the molar concentration of this compound on the x-axis against the percentage of inhibition on the y-axis.

-

Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) using a suitable software package (e.g., GraphPad Prism).

-

From the curve, determine the IC50 (the concentration of this compound that causes 50% inhibition of the twitch response) and the Hill slope.

Data Presentation: this compound Potency

The potency of this compound can vary depending on the specific muscle tissue and experimental conditions. The IC50 is a key quantitative measure of this potency.

| Preparation / Condition | Parameter | Value (µM) | 95% Confidence Interval | Source |

| Normal Rat Orbicularis Oris | IC50 | 7.28 | 7.10–7.46 | [3] |

| Normal Rat Gastrocnemius | IC50 | 6.17 | 6.00–6.35 | [3] |

Note: The values presented are derived from specific studies and may vary based on experimental setup, animal species, and data analysis methods. The data from human in vivo studies below is provided for comparative context, showing relative muscle sensitivity.

| Human Muscle (in vivo) | Parameter | Value (mg/kg) | Standard Deviation | Source |

| Diaphragm | ED50 | 0.26 | ± 0.07 | [4] |

| Diaphragm | ED95 | 0.50 | ± 0.20 | [4] |

| Adductor Pollicis | ED50 | 0.14 | ± 0.05 | [4] |

| Adductor Pollicis | ED95 | 0.24 | ± 0.04 | [4] |

These tables demonstrate that different muscles exhibit varying sensitivities to this compound, with the diaphragm being more resistant than peripheral muscles like the adductor pollicis and gastrocnemius.[3][4]

Advanced In Vitro Models

While isolated nerve-muscle preparations are the gold standard, newer in vitro models are emerging for higher throughput screening and disease modeling.[3][5]

-

Micromachined platforms and co-cultures: These systems involve co-culturing motor neurons derived from stem cells with myotubes to form functional neuromuscular junctions in vitro.[5]

-

Neuromuscular Organoids: Three-dimensional, self-organizing structures containing spinal cord neurons and skeletal muscle cells that form functional neuromuscular junctions.[6]

These advanced models offer the potential to use human-derived cells, providing a more direct translation to clinical applications in drug discovery and toxicology.[7]

References

- 1. Comparison of two pharmacokinetic–pharmacodynamic models of this compound bromide during profound neuromuscular block: ana… [ouci.dntb.gov.ua]

- 2. mak95.com [mak95.com]

- 3. Differences in pharmacodynamic responses to this compound in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuromuscular effects of this compound on the diaphragm and adductor pollicis muscles in anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

Application Notes and Protocols for the Use of Rocuronium in Isolated Nerve-Muscle Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce muscle relaxation. Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. Isolated nerve-muscle preparations are invaluable ex vivo models for studying the pharmacodynamics of neuromuscular blocking agents like this compound, allowing for precise control of experimental conditions and detailed analysis of drug effects.

This document provides detailed application notes and protocols for the use of this compound in two common isolated nerve-muscle preparations: the rat phrenic nerve-hemidiaphragm and the rat sciatic nerve-gastrocnemius/soleus muscle.

Mechanism of Action at the Neuromuscular Junction

The normal process of neuromuscular transmission begins with the arrival of an action potential at the motor nerve terminal. This triggers the influx of calcium ions and the subsequent release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber, leading to the opening of ion channels, depolarization of the end-plate, and ultimately, muscle contraction.

This compound, as a competitive antagonist, binds to the same nAChRs as ACh but does not activate the channel. This competitive inhibition reduces the number of available receptors for ACh, thereby diminishing the end-plate potential. When a sufficient number of receptors are blocked by this compound, the end-plate potential fails to reach the threshold required for generating a muscle action potential, resulting in muscle paralysis.

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Quantitative Data of this compound's Effects

The potency of this compound can be quantified by determining its effective concentration (EC) or inhibitory concentration (IC) values, which represent the concentration of the drug required to produce a 50%, 90%, or 95% reduction in muscle twitch tension. These values can vary depending on the specific nerve-muscle preparation and experimental conditions.

| Preparation | Parameter | Value | Reference |

| Rat Phrenic Nerve-Hemidiaphragm | EC50 | Varies with temperature and presence of other drugs | |

| Rat Phrenic Nerve-Hemidiaphragm | EC90 | Varies with temperature and presence of other drugs | |

| Rat Phrenic Nerve-Hemidiaphragm | EC95 | Varies with temperature and presence of other drugs | |

| Rat Orbicularis Oris | IC50 | 7.28 µM (95% CI: 7.10-7.46) | |

| Rat Gastrocnemius | IC50 | 6.17 µM (95% CI: 6.00-6.35) |

| Parameter | Value (in humans) | Reference |

| ED50 (males) | 178.4 ± 53.7 µg/kg | |

| ED90 (males) | 358.7 ± 101.3 µg/kg | |

| ED95 (males) | 386.2 ± 113.4 µg/kg | |

| ED50 (females) | 128.8 ± 42.5 µg/kg | |

| ED90 (females) | 252.8 ± 51.7 µg/kg | |

| ED95 (females) | 274.4 ± 59.4 µg/kg | |

| Onset of Action | 45-60 seconds | |

| Duration of Action | 20-35 minutes |

Experimental Protocols

Protocol 1: Rat Phrenic Nerve-Hemidiaphragm Preparation

This preparation is a classic and robust model for studying neuromuscular transmission.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs solution (in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl₂, 11.9 NaHCO₃, 0.7 NaH₂PO₄, 11 Glucose)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Dissection tools (scissors, forceps)

-

Organ bath (20 ml)

-

Force-displacement transducer

-

Stimulating electrodes

-

Data acquisition system

Procedure:

-

Animal Euthanasia and Dissection:

-

Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by decapitation).

-

Open the thoracic cavity to expose the diaphragm and phrenic nerve.

-

Carefully dissect out one hemidiaphragm with the phrenic nerve attached.

-

-

Mounting the Preparation:

-

Suspend the hemidiaphragm in the organ bath containing Krebs solution, continuously bubbled with carbogen gas and maintained at 37°C.

-

Attach the central tendon of the diaphragm to a fixed point and the muscular part to a force-displacement transducer.

-

Position the phrenic nerve on the stimulating electrodes.

-

-

Stimulation and Recording:

-

Apply a supramaximal stimulus (e.g., 5V, 0.1 msec pulse width) to the phrenic nerve at a frequency of 0.1 Hz.

-

Record the isometric twitch contractions using the data acquisition system.

-

Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.

-

-

Application of this compound:

-

Prepare stock solutions of this compound in distilled water.

-

Add cumulative concentrations of this compound to the organ bath to construct a dose-response curve.

-

Allow each concentration to equilibrate until a steady-state block is achieved before adding the next concentration.

-

-

Data Analysis:

-

Measure the percentage of twitch tension inhibition for each this compound concentration.

-

Plot the log concentration of this compound against the percentage of inhibition to generate a dose-response curve.

-

Calculate the EC50, EC90, and EC95 values from the dose-response curve.

-

Protocol 2: Rat Sciatic Nerve-Gastrocnemius/Soleus Muscle Preparation

This in-situ preparation allows for the study of neuromuscular blockade in a limb muscle.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., thiopentone, 50 mg/kg, intraperitoneally)

-

Dissection board and pins

-

Stimulating hook electrodes

-

Force transducer

-

Data acquisition system

-

Mammalian Ringer's solution

Procedure:

-

Animal Anesthesia and Preparation:

-

Anesthetize the rat and place it on the dissection board, securing the limbs.

-

Make an incision in the skin of the hindlimb to expose the sciatic nerve and the gastrocnemius and soleus muscles.

-

-

Isolation of Nerve and Muscle:

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.

-

Isolate the tendon of the gastrocnemius or soleus muscle and attach a thread to it.

-

-

Mounting and Stimulation:

-

Place the isolated sciatic nerve on the stimulating hook electrodes.

-

Connect the thread from the muscle tendon to a force transducer.

-

Keep the preparation moist with Mammalian Ringer's solution.

-

Deliver square wave pulses (e.g., 1 ms duration) of increasing intensity to the sciatic nerve to determine the threshold and supramaximal stimulus.

-

-

Recording and this compound Administration:

-

Record the simple muscle twitch in response to a supramaximal stimulus.

-

Administer this compound intravenously via a cannulated vein.

-

Record the decrease in twitch height over time to determine the onset and duration of action.

-

Alternatively, for dose-response studies, administer incremental doses of this compound.

-

-

Data Analysis:

-

Measure the percentage of twitch depression at different this compound doses.

-

Determine the time to maximum block and the duration of the block.

-

If applicable, construct a dose-response curve and calculate ED50 and ED95 values.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for studying this compound in an isolated nerve-muscle preparation.

Figure 2: General experimental workflow for in vitro this compound studies.

Conclusion

The use of isolated nerve-muscle preparations provides a powerful and reliable method for characterizing the neuromuscular blocking effects of this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. By following these detailed methodologies, investigators can obtain high-quality, reproducible data to further understand the pharmacology of this compound and to evaluate novel neuromuscular blocking agents.

Application Notes and Protocols for Measuring Rocuronium-Induced Neuromuscular Block

Introduction

Rocuronium is an intermediate-acting, non-depolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia to facilitate endotracheal intubation and optimize surgical conditions.[1] The significant variability in patient response to this compound necessitates precise monitoring of the depth of neuromuscular blockade (NMB).[2] Quantitative neuromuscular monitoring is essential for guiding the dosing of NMBAs and their reversal agents, ensuring patient safety by minimizing the risk of postoperative residual curarization (PORC), a condition associated with numerous complications including airway obstruction, pneumonia, and atelectasis.[3][4] These application notes provide detailed protocols for the quantitative measurement of this compound-induced NMB using common techniques.

Mechanism of Action: this compound

This compound acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, it prevents depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis. This non-depolarizing block is characterized by a "fade" in muscle response to repetitive nerve stimulation.[5]

Quantitative Monitoring Technologies

Quantitative monitors are necessary to accurately assess NMB, as clinical tests and qualitative assessments (visual or tactile evaluation) are unreliable for detecting residual paralysis, especially when the train-of-four ratio (TOFR) is between 0.4 and 0.9.[6][7] The gold standard for research is Mechanomyography (MMG), which directly measures the isometric force of muscle contraction, but its cumbersome nature limits its clinical use.[8][9] The most common clinically applied quantitative techniques are Acceleromyography, Electromyography, and Kinemyography.

Acceleromyography (AMG)

-

Principle: Based on Newton's second law of motion (Force = mass × acceleration). A lightweight piezoelectric transducer is attached to the thumb. When the adductor pollicis muscle contracts following ulnar nerve stimulation, the thumb's movement generates an acceleration, which is proportional to the contractile force.[6][8][10]

-

Advantages: Widely available, cost-effective, and extensively investigated in clinical studies.[8]

-

Disadvantages: Requires the thumb to move freely, which can be a limitation if the patient's arms are tucked.[11] The baseline TOF ratio can be greater than 1.0, potentially overestimating recovery unless the value is normalized to a pre-paralysis baseline.[12][13]

Electromyography (EMG)

-

Principle: Measures the electrical activity of the muscle by recording the compound muscle action potential (CMAP) in response to nerve stimulation. The CMAP is directly proportional to the number of muscle fibers activated.[12][14]

-

Advantages: Does not require muscle movement, allowing for monitoring when arms are tucked. It is considered a gold standard for clinical measurement due to its high correlation with MMG and is less affected by changes in muscle contractility or the need for preload.[11][15]

-

Disadvantages: Can be susceptible to electrical interference from other devices in the operating room.[3]

Kinemyography (KMG)

-

Principle: Uses a piezoelectric sensor placed between the thumb and index finger. As the thumb adducts, it bends the sensor, which generates a voltage proportional to the degree of movement.[9][14]

-

Advantages: Small and easy to set up.[16]

-

Disadvantages: Like AMG, it requires free movement of the thumb.[17]

Data Summary: Comparison of Monitoring Techniques

| Technique | Principle of Measurement | Key Advantages | Key Disadvantages |

| Acceleromyography (AMG) | Measures acceleration of the thumb (Force = m × a).[6][8] | Most widely used, cost-effective, extensive clinical data.[8] | Requires free thumb movement, potential for TOF ratio overestimation without normalization.[11][12] |

| Electromyography (EMG) | Measures compound muscle action potential (CMAP).[12][14] | No movement required, high correlation with MMG, not affected by preload.[11][15] | Susceptible to electrical artifacts.[3] |

| Kinemyography (KMG) | Measures thumb displacement via a bending piezoelectric sensor.[9][14] | Simple setup, compact design.[16] | Requires free thumb movement.[17] |

Stimulation Patterns: The Train-of-Four (TOF)

The most common method for assessing NMB is the Train-of-Four (TOF) stimulation pattern. It consists of four supramaximal electrical stimuli delivered to a peripheral nerve at a frequency of 2 Hz.[5][18]

-

TOF Count (TOFC): A simple count of the number of muscle twitches observed. A TOFC of 0 indicates a deep block, while a count of 4 suggests recovery is beginning.[7]

-

TOF Ratio (TOFR): The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). In an unparalyzed state, the TOFR is approximately 1.0. During recovery from a non-depolarizing block, T4 is weaker than T1, resulting in a TOFR < 1.0. This "fade" is the hallmark of this type of block.[5][7]

Data Summary: Interpretation of TOF Response

| Depth of Block | TOF Count | TOF Ratio (Quantitative) | Clinical State & Interpretation |

| Deep/Profound | 0 | Not Applicable | Intense block. Post-Tetanic Count (PTC) may be used for assessment.[19] |

| Moderate | 1 to 3 | Not Applicable | Surgical relaxation is usually adequate.[19] |

| Shallow | 4 | < 0.4 | Minimal block. Fade may be detectable by tactile evaluation.[7][19] |

| Minimal/Recovery | 4 | 0.4 - 0.9 | Residual weakness is present. Patient is at risk for complications.[14] |

| Adequate Recovery | 4 | ≥ 0.9 | Considered safe for extubation; risk of residual paralysis is minimized.[4][7] |

Experimental Protocols

Protocol 1: General Setup for Quantitative Neuromuscular Monitoring

This protocol outlines the fundamental steps for setting up any quantitative NMT monitor at the adductor pollicis muscle.

-

Patient Preparation: Ensure the patient is adequately sedated or anesthetized. Position the arm to allow unrestricted access to the wrist and free movement of the thumb (for AMG/KMG). Keep the arm warm to ensure stable neuromuscular transmission.

-

Electrode Placement:

-

Clean the skin over the path of the ulnar nerve at the wrist.

-

Place two stimulating electrodes (negative electrode distal) along the ulnar nerve's path on the volar aspect of the wrist.

-

-

Sensor Placement:

-

For AMG: Securely attach the accelerometer to the distal phalanx of the thumb.

-

For EMG: Place the recording electrodes over the adductor pollicis muscle belly and a reference electrode on the hand.

-

For KMG: Place the piezoelectric sensor strip between the thumb and index finger.

-

-

Determine Supramaximal Stimulation:

-

Begin with a low current (e.g., 10 mA) and deliver single twitch stimuli every second.

-

Gradually increase the current until the evoked muscle response reaches a plateau and does not increase with further increases in current.

-

Set the stimulus current to a supramaximal level, typically 10-20% above the current that elicits the maximal response, to ensure all nerve fibers are depolarized.

-

-

Baseline Measurement: Before administering this compound, record a stable baseline TOF response. For AMG, it is crucial to record this baseline TOF ratio for later normalization.[13]

Protocol 2: Assessing Onset and Depth of this compound Block

-

Setup: Complete all steps in Protocol 1.

-

Administration: Administer the desired dose of this compound (e.g., 0.6 mg/kg for intubation).[1]

-

Monitoring Onset:

-

Immediately after administration, begin TOF stimulation every 10-20 seconds.

-

Record the time from administration to the disappearance of the first twitch (T1) of the TOF. This marks the onset of a deep block.

-

The disappearance of all four twitches (TOFC = 0) indicates conditions suitable for tracheal intubation.[20]

-

-

Monitoring Depth:

-

During the surgical procedure, continue monitoring to titrate maintenance doses of this compound.

-

If TOFC is 0, Post-Tetanic Count (PTC) can be used to assess the depth of a very profound block. A PTC involves a 5-second tetanic stimulus followed by single twitches. The number of post-tetanic twitches correlates inversely with the block's depth.[7]

-

Administer maintenance doses (e.g., 0.1-0.2 mg/kg this compound) when the TOF count returns to 1 or 2, depending on surgical requirements.[1]